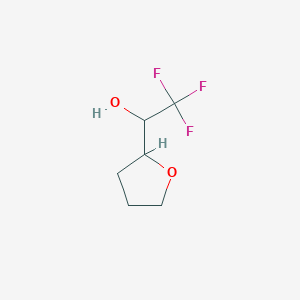

2,2,2-Trifluoro-1-(oxolan-2-yl)ethan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

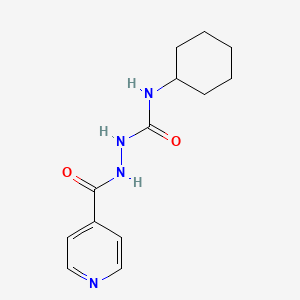

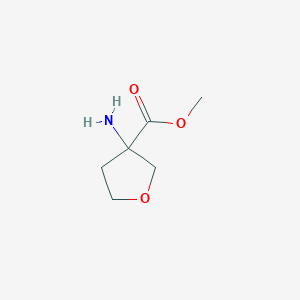

“2,2,2-Trifluoro-1-(oxolan-2-yl)ethan-1-ol” is a chemical compound with the CAS Number: 1423032-73-8 . It has a molecular weight of 170.13 and its IUPAC name is 2,2,2-trifluoro-1-tetrahydro-2-furanylethanol .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H9F3O2/c7-6(8,9)5(10)4-2-1-3-11-4/h4-5,10H,1-3H2 . This code provides a specific textual representation of the compound’s molecular structure.

Physical And Chemical Properties Analysis

This compound has a molecular weight of 170.13 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility are not provided in the search results.

Aplicaciones Científicas De Investigación

Metal-Free Cycloaddition Reactions

2,2,2-Trifluoro-1-(oxolan-2-yl)ethan-1-ol has been used in the synthesis of cyclobutenes through uncatalyzed [2+2] cycloaddition reactions with alkynes, demonstrating a facile and mild protocol that operates at room temperature without the need for irradiation or heating (Alcaide et al., 2015).

Catalyst in Acylation and Esterification Reactions

Research has shown its application in acylation of alcohols using acid anhydrides, where scandium trifluoromethanesulfonate (triflate) acts as a highly effective catalyst. This method is particularly useful for selective macrolactonization of omega-hydroxy carboxylic acids (Ishihara et al., 1996).

Protection of Carbonyl Compounds

Yttrium triflate has been utilized as a catalyst for the high chemoselective protection of carbonyl compounds, converting them into their corresponding oxathiolane, dithiolane, and dithiane derivatives (De, 2004).

Trifluoromethylthiolation Reactions

The compound has facilitated trifluoromethylthiolation of allyl alcohols, leading to the synthesis of trifluoromethylsulfinyl and trifluoromethylthio compounds, important substituents for pharmaceuticals and agrochemicals (Arimori et al., 2015).

Electrophilic Fluorination

Electrochemical fluorination studies of esters derived from oxolane-2-yl-carboxylic acid and oxolane-2-yl-methanol have highlighted its role in the production of perfluoro compounds, which are of interest in developing materials with unique properties (Takashi et al., 2005).

Propiedades

IUPAC Name |

2,2,2-trifluoro-1-(oxolan-2-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F3O2/c7-6(8,9)5(10)4-2-1-3-11-4/h4-5,10H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSJZROLQAUFUDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-Trifluoro-1-(oxolan-2-yl)ethan-1-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2815589.png)

![1,4'-dimethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinoline]](/img/structure/B2815591.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-methylbenzamide](/img/structure/B2815598.png)

![3-({4-[7-(diethylamino)-2-oxo-2H-chromen-3-yl]-1,3-thiazol-2-yl}carbamoyl)propanoic acid](/img/structure/B2815600.png)

![N,N-bis(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2815603.png)

![Methyl 5-(aminomethyl)bicyclo[3.2.1]octane-1-carboxylate](/img/structure/B2815604.png)

![2-[(2-Chlorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2815609.png)